REACTION_CXSMILES
|
N(CC(O)=O)CC(O)=O.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[C:25]([N:32]([CH2:37][C:38]([OH:40])=[O:39])[CH2:33][C:34]([OH:36])=O)([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C(N(CC)CC)C.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>C1COCC1.O.CCOC(C)=O>[C:25]([N:32]1[CH2:33][C:34](=[O:36])[O:40][C:38](=[O:39])[CH2:37]1)([O:27][C:28]([CH3:29])([CH3:30])[CH3:31])=[O:26] |f:5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)CC(=O)O
|
Name
|
Na HCO3
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
45.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.43 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed by evaporation in vacuo
|
Type
|
WASH
|
Details
|
the aqueous solution was washed with ether (2×)
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (3×)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 2.55 g (29%)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The suspension was stirred 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
CUSTOM
|
Details
|
15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WASH
|
Details
|
The solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |